molecular formula C7H8OS B2856408 4,5-Dimethylthiophene-3-carbaldehyde CAS No. 30187-23-6

4,5-Dimethylthiophene-3-carbaldehyde

Cat. No.: B2856408
CAS No.: 30187-23-6
M. Wt: 140.2
InChI Key: QZBILYRKOIDVSF-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-3-carbaldehyde is an organic compound with the molecular formula C7H8OS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the thiophene ring and an aldehyde group at the 3 position. It is used in various chemical syntheses and research applications due to its unique structural features.

Chemical Reactions Analysis

4,5-Dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dimethylthiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiophene-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4,5-Dimethylthiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:

    Thiophene-2-carbaldehyde: Lacks the methyl groups at the 4 and 5 positions, resulting in different reactivity and properties.

    2,5-Dimethylthiophene: Lacks the aldehyde group, which significantly alters its chemical behavior and applications.

    4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbaldehyde: Contains additional hydrogenated rings, leading to different structural and electronic properties. The presence of the methyl groups and the aldehyde functionality in this compound makes it unique and valuable for specific synthetic and research applications.

Properties

IUPAC Name

4,5-dimethylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-6(2)9-4-7(5)3-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBILYRKOIDVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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